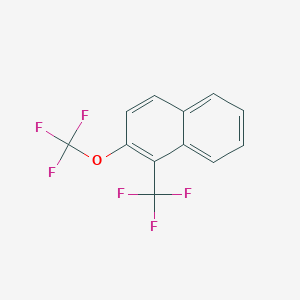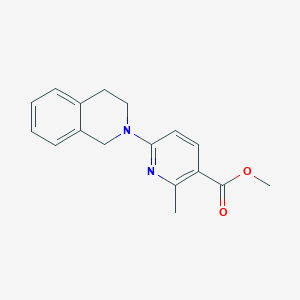
N,N-Bis(trimethylsilyl)benzenesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(trimethylsilyl)benzenesulfinamide: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzenesulfinamide core. This compound is known for its unique chemical properties and its utility in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trimethylsilyl)benzenesulfinamide typically involves the reaction of benzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
C6H5SO2NH2+2(CH3)3SiCl→C6H5SO2N(Si(CH3)3)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(trimethylsilyl)benzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-Bis(trimethylsilyl)benzenesulfinamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Bis(trimethylsilyl)benzenesulfinamide involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The benzenesulfinamide core can participate in nucleophilic and electrophilic reactions, making the compound versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the benzenesulfinamide core.
N,N-Bis(trimethylsilyl)methanediimine: Contains a methanediimine core instead of benzenesulfinamide.
Uniqueness: N,N-Bis(trimethylsilyl)benzenesulfinamide is unique due to the presence of both silyl groups and the benzenesulfinamide core, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications where both silylation and sulfinamide functionalities are required.
Propriétés
Numéro CAS |
61511-64-6 |
|---|---|
Formule moléculaire |
C12H23NOSSi2 |
Poids moléculaire |
285.55 g/mol |
Nom IUPAC |
N,N-bis(trimethylsilyl)benzenesulfinamide |
InChI |
InChI=1S/C12H23NOSSi2/c1-16(2,3)13(17(4,5)6)15(14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
PJJKNORGAINPRJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)
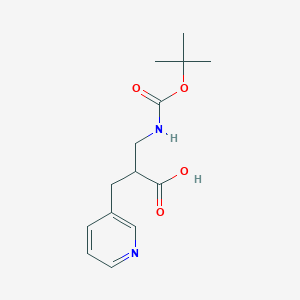
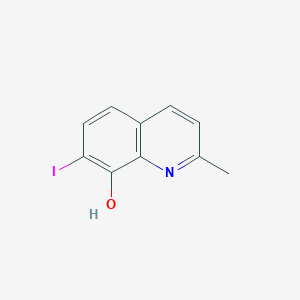
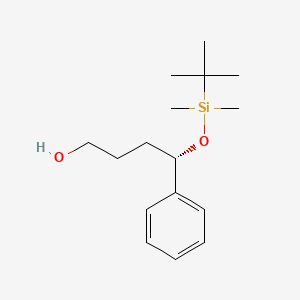
![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)

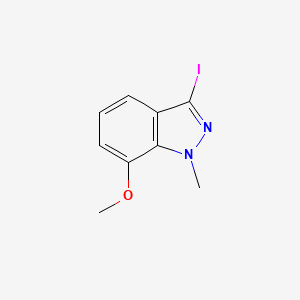
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
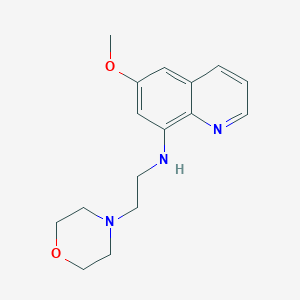
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
